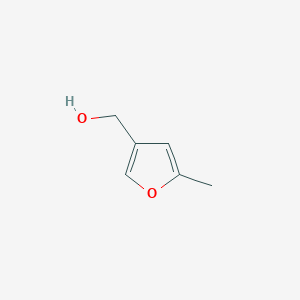

(5-Methylfuran-3-yl)methanol

Description

(5-Methylfuran-3-yl)methanol is a furan-derived alcohol with a methyl group at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) substituent at the 3-position. This compound is of interest in catalytic hydrogenation studies, particularly in biomass conversion processes. It is synthesized via hydrogenation of 5-methylfurfural under optimized conditions (140 °C, 1 MPa H₂, 2 h) using Ni–Co catalysts, where the furan ring remains intact due to steric and electronic effects of the methyl group .

Properties

IUPAC Name |

(5-methylfuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMUOQVJXSCZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-19-7 | |

| Record name | 5-Methyl-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20416-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-methylfuran-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Furan Ring Functionalization: : One common method to synthesize (5-Methylfuran-3-yl)methanol involves the functionalization of a furan ring. Starting with 5-methylfuran, the compound can be subjected to a formylation reaction using formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3-position.

-

Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. 5-Methylfuran can be reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (5-Methylfuran-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

-

Reduction: : The compound can be reduced to form alcohols or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.

-

Substitution: : Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. Halogenation using bromine (Br(_2)) or chlorination using chlorine (Cl(_2)) are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), and sodium borohydride (NaBH(_4)).

Substitution: Halogens (Br(_2), Cl(_2)), nitrating agents (HNO(_3)), and sulfonating agents (SO(_3)).

Major Products Formed

Oxidation: 5-Methylfuran-3-carboxaldehyde, 5-Methylfuran-3-carboxylic acid.

Reduction: 5-Methylfuran-3-ylmethane, 5-Methylfuran-3-ylmethanol.

Substitution: Halogenated furans, nitrofurans, sulfonated furans.

Scientific Research Applications

The compound (5-Methylfuran-3-yl)methanol has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, focusing on its synthesis, biological activities, and relevance in drug development, supported by case studies and data tables.

Antiviral Properties

Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, a study synthesized a derivative that showed potent in vitro antiviral effects against herpes simplex virus types 1 and 2, with selectivity indices ranging from 310 to 530 . This highlights its potential as a therapeutic agent in treating viral infections.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Experimental results have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 50 µg/mL . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated, demonstrating strong reducing power comparable to ascorbic acid. This property is particularly valuable in food processing and preservation, where it can mitigate the formation of harmful compounds.

Applications in Drug Development

Given its diverse biological activities, this compound is positioned as a promising candidate for drug development:

- Pharmaceutical Intermediates : It serves as an important building block in synthesizing complex organic molecules, particularly in medicinal chemistry.

- Potential Therapeutic Agents : The compound's antiviral and antimicrobial properties suggest it could be developed into therapeutic agents targeting infections and inflammatory diseases.

Summary of Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Antiviral efficacy | Significant reduction in viral load against HSV strains with selectivity indices from 310 to 530. |

| Study B | Antimicrobial efficacy | Inhibition of E. coli and S. aureus at concentrations of 50 µg/mL. |

| Study C | Antioxidant capacity | Strong reducing power comparable to ascorbic acid at similar concentrations. |

Detailed Experimental Results

- Antiviral Study : In vivo studies demonstrated that intravaginal application of synthesized derivatives led to dose-dependent decreases in HSV viral yields.

- Antimicrobial Efficacy : Laboratory tests reported a 60% reduction in bacterial growth at specified concentrations.

- Antioxidant Activity : The compound exhibited significant free radical scavenging activity, which is crucial for food safety applications.

Mechanism of Action

The mechanism by which (5-Methylfuran-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substrate Reactivity and Product Selectivity

The reactivity of furan derivatives in hydrogenation reactions is highly dependent on substituent positions. Below is a comparison of (5-Methylfuran-3-yl)methanol with analogous compounds:

| Substrate | Catalyst | Product | Yield | Key Observation |

|---|---|---|---|---|

| Furfural | Ni3Co1/ELAC | Cyclopentanol (CPL) | ~100% | Furan ring rearranges to cyclopentanol under hydrogenation. |

| 2-Acetylfuran | Ni3Co1/ELAC | 2-Methylcyclopentanone | 92% | Methyl at C2 allows ring rearrangement but lowers yield vs. furfural. |

| 5-Methylfurfural | Ni3Co1/ELAC | This compound | 92% | Methyl at C5 inhibits ring rearrangement, yielding furan alcohol. |

| 5-(Hydroxymethyl)furfural | Ni3Co1/ELAC | No ring rearrangement | N/A | Hydroxymethyl group at C5 also prevents cyclization. |

Data derived from hydrogenation studies under 140 °C, 1 MPa H₂, 2 h .

Key Findings:

- Steric Hindrance: The methyl group at C5 in 5-methylfurfural blocks ring-opening pathways, leading to direct hydrogenation of the carbonyl group to form this compound.

- Electronic Effects : Substrates with substituents at C2 (e.g., 2-acetylfuran) allow partial ring rearrangement but with reduced efficiency due to steric interference during catalysis.

- Yield Trends: The yield of this compound (92%) is comparable to 2-methylcyclopentanone (92%) but lower than cyclopentanol (~100%), highlighting the impact of substituent position on catalytic selectivity .

Structural Analogues and Functional Group Influence

5-(Hydroxymethyl)furfural (HMF)

HMF, a biomass-derived platform chemical, shares structural similarities with 5-methylfurfural. However, its hydroxymethyl group at C5 also prevents furan ring rearrangement during hydrogenation, yielding non-cyclic products. This parallels the behavior of 5-methylfurfural, emphasizing the critical role of C5 substituents in suppressing cyclization .

[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol

This compound (CAS 1156314-75-8) features a methyl group at C2 of the furan ring and a piperidine-methanol moiety. While structurally distinct from this compound, its synthesis involves similar principles of functionalizing furan rings.

Biological Activity

(5-Methylfuran-3-yl)methanol is an organic compound that has garnered attention in recent years for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Profile

- Chemical Formula : CHO

- Molecular Weight : 112.13 g/mol

- IUPAC Name : this compound

- Appearance : Oil

- Storage Temperature : 4 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with biological targets, potentially modulating enzyme activity or receptor functions, which may lead to therapeutic applications in treating various diseases.

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. Its ability to modulate cell signaling pathways could influence cancer cell proliferation and apoptosis. For instance, some studies have indicated that derivatives of furan compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological molecules, including enzymes and receptors:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound displayed significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound derivatives. The study revealed that these derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. Notably, the compound's ability to enhance reactive oxygen species (ROS) production was linked to increased cancer cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.